[(4-Isopropylphenyl)(phenylsulfonyl)amino]acetic acid
Description
Properties
IUPAC Name |
2-[N-(benzenesulfonyl)-4-propan-2-ylanilino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4S/c1-13(2)14-8-10-15(11-9-14)18(12-17(19)20)23(21,22)16-6-4-3-5-7-16/h3-11,13H,12H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJKLXWBDOWQANC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N(CC(=O)O)S(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Isopropylphenyl)(phenylsulfonyl)amino]acetic acid typically involves the reaction of 4-isopropylaniline with phenylsulfonyl chloride to form the intermediate [(4-isopropylphenyl)(phenylsulfonyl)amino]benzene. This intermediate is then reacted with chloroacetic acid under basic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
[(4-Isopropylphenyl)(phenylsulfonyl)amino]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
This compound is being explored for its potential therapeutic properties, including:
- Anti-inflammatory Effects : Preliminary studies suggest that it may inhibit enzymes involved in prostaglandin synthesis, thereby reducing inflammation.
- Antitumor Activity : Similar compounds have shown efficacy in inhibiting cancer cell lines, indicating a potential role in cancer therapy.
- Antimicrobial Properties : The sulfonamide group is associated with antibacterial effects, disrupting bacterial folate synthesis.
Biochemical Studies
In biochemical research, [(4-Isopropylphenyl)(phenylsulfonyl)amino]acetic acid is being investigated for:
- Enzyme Inhibition : Its interactions with specific enzymes could lead to insights into metabolic pathways and disease mechanisms.
- Receptor Modulation : The compound's ability to bind to receptors may influence signal transduction pathways, providing avenues for drug development.
Antitumor Efficacy
A study on benzamide derivatives demonstrated that certain compounds exhibited significant inhibition of RET kinase activity, which is crucial in cancer proliferation pathways. This suggests that this compound could be a candidate for further development as an anticancer agent.
Inflammation Model
In experimental models of inflammation, compounds structurally similar to this compound showed reduced levels of inflammatory markers. This indicates its potential therapeutic role in managing inflammatory diseases.
Mechanism of Action
The exact mechanism of action of [(4-Isopropylphenyl)(phenylsulfonyl)amino]acetic acid is not well-documented. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of enzymes or modulation of receptor activity. Further research is needed to elucidate the precise molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Substituent Variations on the Sulfonamide Group
The phenylsulfonyl group in the target compound can be modified with different substituents, altering physicochemical and pharmacological properties. Key analogs include:
Key Findings :
Variations in the Amino Acid Backbone
The acetic acid moiety can be replaced with other amino acid residues, altering bioactivity:
Key Findings :
Core Structural Modifications
Replacement of the phenylsulfonyl group with other functional groups or heterocycles:
Key Findings :
- Heterocyclic cores (e.g., pyrazolopyrimidine) exhibit distinct binding modes compared to linear sulfonamide derivatives, often improving target affinity but complicating synthesis .
- The sulfonamide group in the target compound allows for straightforward functionalization, enabling rapid SAR studies .
Biological Activity
[(4-Isopropylphenyl)(phenylsulfonyl)amino]acetic acid, a compound with a complex structure, has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and therapeutic implications based on diverse scientific sources.
Chemical Structure
The compound is characterized by the following structure:
The biological activity of this compound is largely attributed to its ability to interact with various biomolecules, including enzymes and receptors. The sulfonamide moiety is known to influence the compound's binding affinity and specificity towards target proteins, potentially modulating their activity and leading to diverse biological effects.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, certain benzamide derivatives have shown moderate to high potency in inhibiting RET kinase activity, which is crucial in cancer proliferation pathways .
Anti-inflammatory Effects
The compound may also play a role in modulating inflammatory responses. Inhibition of specific enzymes involved in prostaglandin synthesis has been linked to reduced inflammation, suggesting that this compound could be beneficial in treating inflammatory diseases .
Antimicrobial Properties
Research has demonstrated that compounds with similar functional groups possess antimicrobial activity. The presence of the sulfonamide group is often associated with enhanced antibacterial effects due to its ability to disrupt bacterial folate synthesis .
Case Studies
- Antitumor Efficacy : A study involving a series of benzamide derivatives found that certain compounds demonstrated significant inhibition of cancer cell lines, suggesting potential for development as anticancer agents .
- Inflammation Model : In an experimental model of inflammation, compounds with structural similarities exhibited reduced levels of inflammatory markers, indicating a potential therapeutic role in managing inflammatory conditions .
Data Table: Biological Activities Overview
Q & A
Q. What are the key synthetic routes for [(4-Isopropylphenyl)(phenylsulfonyl)amino]acetic acid?
- Methodological Answer : The compound can be synthesized via sulfonylation of 4-isopropylaniline derivatives. A typical approach involves:
Reacting 4-isopropylaniline with phenylsulfonyl chloride in a polar aprotic solvent (e.g., THF or DMF) under basic conditions (e.g., triethylamine) to form the sulfonamide intermediate.
Introducing the acetic acid moiety through alkylation or coupling reactions. For example, reacting the sulfonamide with bromoacetic acid or using a glycine derivative under Mitsunobu conditions.
Key Considerations : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) and purify intermediates via recrystallization or column chromatography. Yield optimization may require stoichiometric adjustments (e.g., 1.2:1 sulfonyl chloride to aniline ratio) .
Q. Which spectroscopic techniques are optimal for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Identify aromatic protons (δ 7.2–7.8 ppm for phenylsulfonyl), isopropyl methyl groups (δ 1.2–1.4 ppm), and acetic acid protons (δ 3.6–4.0 ppm). 13C NMR confirms sulfonamide (C-SO2 at ~135 ppm) and carboxylic acid (δ 170–175 ppm).
- IR Spectroscopy : Detect sulfonamide S=O stretches (~1150–1350 cm⁻¹) and carboxylic acid O-H/N-H stretches (~2500–3300 cm⁻¹).
- Mass Spectrometry (ESI-MS) : Confirm molecular ion peaks (e.g., [M+H]+ for C17H19NO4S: calc. 334.1).
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks, as demonstrated for structurally related acetic acid derivatives .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to maximize synthetic yield?
- Methodological Answer :
- Solvent Selection : Use DMF for enhanced solubility of intermediates; avoid protic solvents to minimize side reactions.
- Temperature Control : Maintain 0–5°C during sulfonylation to suppress hydrolysis.
- Catalysis : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) for biphasic reactions.
- Purification : Use reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) to isolate high-purity product (>98%). Industrial-scale methods may involve automated reactors for precise parameter control .
Q. What strategies address solubility challenges in aqueous and organic solvents?
- Methodological Answer :
- Co-solvent Systems : Use DMSO:water (4:1 v/v) for biological assays or THF:methanol (3:1) for reactions.
- pH Adjustment : Ionize the carboxylic acid group (pH > 4.5) to enhance aqueous solubility.
- Derivatization : Convert to methyl ester (via Fischer esterification) for organic-phase studies. Revert to acid post-reaction via hydrolysis.
Note : Solubility profiles should be validated via UV-Vis spectroscopy or nephelometry .
Q. How to develop a validated HPLC method for purity assessment?
- Methodological Answer :
- Column : Purospher® STAR RP-18 endcapped (5 µm, 250 × 4.6 mm).
- Mobile Phase : Gradient elution with 0.1% formic acid in water (A) and acetonitrile (B): 30% B to 70% B over 20 min.
- Detection : UV at 254 nm (aromatic absorption) or 210 nm (carboxylic acid).
- Validation : Assess linearity (R² > 0.999), LOD/LOQ (e.g., 0.1 µg/mL), and precision (%RSD < 2%). Include impurity standards (e.g., des-isopropyl byproduct) for specificity testing .
Q. How to resolve contradictions in reported biological activity data?
- Methodological Answer :
- Purity Verification : Compare HPLC (quantitative) vs. 1H NMR (qNMR for absolute purity).
- Assay Conditions : Standardize pH (e.g., phosphate buffer, pH 7.4), temperature (37°C), and cofactors (e.g., Mg²+ for enzymatic studies).
- Stereochemical Analysis : Use chiral HPLC (Chiralpak IA column) to rule out enantiomeric impurities.
Example : Discrepancies in enzyme inhibition (IC50) may arise from residual solvents (e.g., DMSO >1% v/v) altering protein conformation .
Q. How to assess compound stability under varying storage conditions?
- Methodological Answer :
- Accelerated Stability Testing : Store at 40°C/75% RH for 6 months; sample periodically via HPLC.
- Degradation Pathways : Hydrolysis of sulfonamide (monitor via LC-MS) or oxidation of isopropyl group (TGA/DSC for thermal stability).
- Recommended Storage : -20°C under argon in amber vials; desiccate to prevent hygroscopic degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
